Deuterium Count and Mass Shift: Gefitinib-d6 (+6 Da) vs. Gefitinib-d3 (+3 Da) vs. Gefitinib-d8 (+8 Da)
Gefitinib-d6 incorporates six deuterium atoms specifically at the 1,1,2,2,3,3 positions of the morpholinopropoxy side chain, yielding a +6 Da mass shift (m/z 453) relative to unlabeled gefitinib (m/z 447) [1]. In comparison, gefitinib-d3 (CAS 1173976-40-3) provides only +3 Da mass shift (m/z 450), while gefitinib-d8 (CAS 857091-32-8) yields +8 Da (m/z 455) . The +6 Da increment of gefitinib-d6 offers superior analytical performance in LC-MS/MS multiple reaction monitoring (MRM) by minimizing isotopic cross-talk between the analyte's M+1 or M+2 natural abundance peaks and the internal standard signal, a phenomenon more pronounced with smaller mass shifts such as +3 Da [2].
| Evidence Dimension | Deuterium substitution count and mass shift relative to unlabeled gefitinib |
|---|---|
| Target Compound Data | 6 deuterium atoms; +6 Da mass shift (m/z 453) |
| Comparator Or Baseline | Gefitinib-d3: 3 deuterium atoms, +3 Da (m/z 450); Gefitinib-d8: 8 deuterium atoms, +8 Da (m/z 455) |
| Quantified Difference | Gefitinib-d6 provides +3 Da greater separation than d3, reducing isotopic interference; +6 Da is optimal for avoiding endogenous matrix interference while maintaining chromatographic co-elution |
| Conditions | Molecular structure analysis by mass spectrometry; LC-MS/MS method development context |
Why This Matters
The +6 Da mass difference of gefitinib-d6 strikes an optimal balance between unambiguous mass separation and chromatographic co-elution fidelity, which is critical for accurate ion suppression compensation in bioanalytical method validation.
- [1] Cayman Chemical. Gefitinib-d6 Certificate of Analysis. Molecular formula C22H18D6ClFN4O3, MW 452.9, purity ≥99% deuterated forms (d1-d6). View Source
- [2] Veeprho. Gefitinib-D6 Technical Datasheet: Stable isotope-labeled compound improves accuracy of mass spectrometry enabling precise quantification. View Source
